3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(17-9-6-14-4-2-1-3-5-14)18-10-13-21-15-7-11-20-12-8-15/h1-5,15H,6-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCJUAQUTVMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the oxane ring and the sulfanyl group. One common method involves the reaction of oxirane with thiol compounds under basic conditions to form the oxane-sulfanyl intermediate. This intermediate is then reacted with phenylethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The phenylethyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Analogs from Patent Literature
The European Patent Application (2023/40) discloses urea derivatives with sulfonyloxy-substituted phenyl groups, which differ significantly in substituent chemistry :
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Potential Properties |
|---|---|---|---|
| 3-[2-(Oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea | 2-Phenylethyl, tetrahydrothiopyran-ethyl | ~322.5 (estimated) | Moderate lipophilicity, potential for enhanced metabolic stability |
| N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea | Bis-naphthalenesulfonyloxy groups on phenyl rings | ~698.8 (estimated) | High polarity, reduced membrane permeability due to bulky sulfonyl groups |
| N,N'-[2-(p-Ethylbenzenesulfonyloxy)phenyl]-N'-(3-(p-ethylbenzenesulfonyloxy)phenyl]urea | p-Ethylbenzenesulfonyloxy groups on phenyl rings | ~584.7 (estimated) | Intermediate solubility, potential for improved target selectivity |
Key Differences:
Substituent Chemistry :
- The target compound employs a 2-phenylethyl group and tetrahydrothiopyran-ethyl chain, balancing lipophilicity and rigidity.
- Patent analogs feature sulfonyloxy-substituted phenyl groups , which are bulkier and more electron-withdrawing, likely reducing bioavailability but improving aqueous solubility .
The thiopyran sulfur in the target compound may participate in hydrophobic interactions or enzymatic oxidation, influencing pharmacokinetics .
Comparison with Alcohol-Based Compounds
lists alcohols such as 2-Methyl-1-phenylpropan-2-ol (CAS 100-86-7) and 4-Phenylbutan-2-ol (CAS 2344-70-9). While these share a phenyl group, their functional groups (alcohols vs. ureas) and applications (solvents, fragrances vs. pharmaceuticals) differ fundamentally. Urea derivatives generally exhibit higher hydrogen-bonding capacity and are more likely to engage in target-specific interactions .
Research Findings and Implications
- Target Compound Advantages: The tetrahydrothiopyran-ethyl group may confer metabolic stability compared to sulfonyloxy analogs, which are prone to enzymatic hydrolysis.
- Patent Compounds: Sulfonyloxy groups in the patent analogs may improve solubility but reduce oral bioavailability due to high polarity. These compounds could be optimized for intravenous formulations .
Biological Activity
3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a urea functional group, which is often associated with various pharmacological activities. The presence of the oxan and phenylethyl moieties contributes to its structural diversity.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antimicrobial Activity : Urea derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have reported that related compounds inhibit the growth of bacteria such as Staphylococcus aureus by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
- Antitumor Activity : Preliminary studies demonstrate that similar urea compounds possess antitumor effects, with specific derivatives showing cytotoxicity against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
In Vitro Studies
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | 5.0 | |
| Antitumor Activity | Human cancer cell lines (e.g., MDA-MB-231) | 15.0 | |
| GSK-3β Inhibition | GSK-3β enzyme | 140 |
These results indicate that the compound exhibits promising activity across different biological targets.
Case Studies
- Antimicrobial Efficacy : A study focused on the antibacterial properties of urea derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for therapeutic use .
- Antitumor Potential : In a recent investigation, this compound was tested against various cancer cell lines, revealing selective cytotoxicity and potential as an anticancer agent. Notably, it showed a GI50 value indicating effective growth inhibition in certain breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
